Tuberonoid A

Description

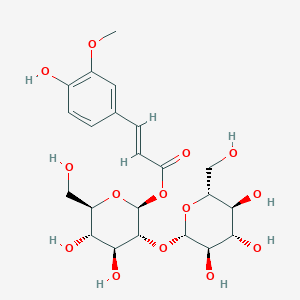

Tuberonoid A is a phenylpropane glycoside, a subclass of phenylpropanoids, characterized by a C6-C3 aromatic backbone conjugated with sugar moieties. It was first isolated from Allium tuberosum (garlic chives) and Allii Macrostemonis Bulbus (AMB), a traditional Chinese medicinal plant . Structurally, it features a ferulic acid derivative linked to gentiobiose (a disaccharide of glucose), as confirmed by NMR and mass spectrometry (ESI-MS m/z: 165 [M+H]⁺) . Its biosynthetic pathway originates from phenylalanine via the phenylpropanoid pathway, involving hydroxylation, methylation, and glycosylation steps .

This compound is notable for its presence in Allium species, which are rich in sulfur-containing compounds and flavonoid glycosides. While its exact biological role remains under investigation, it is hypothesized to contribute to the antioxidant and anti-inflammatory properties of these plants .

Properties

Molecular Formula |

C22H30O14 |

|---|---|

Molecular Weight |

518.5 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C22H30O14/c1-32-11-6-9(2-4-10(11)25)3-5-14(26)35-22-20(18(30)16(28)13(8-24)34-22)36-21-19(31)17(29)15(27)12(7-23)33-21/h2-6,12-13,15-25,27-31H,7-8H2,1H3/b5-3+/t12-,13-,15-,16-,17+,18+,19-,20-,21+,22+/m1/s1 |

InChI Key |

NHJBHIDAEPZEMB-IFCFXUHCSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Tuberonoid A is typically isolated from the methanol extract of Allium tuberosum. The isolation process involves column chromatography separation, followed by spectroscopic methods such as 1D and 2D nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) for structural elucidation

Chemical Reactions Analysis

Tuberonoid A, being a phenylpropane glycoside, can undergo various chemical reactions typical of glycosides and phenylpropane derivatives. These reactions include:

Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

Substitution: Glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone and sugar moieties. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or enzymes for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tuberonoid A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Chemistry: this compound is used as a reference compound in phytochemical studies to identify and characterize similar glycosides in other plants.

Medicine: The compound’s potential antitumor activity is of interest for developing new therapeutic agents.

Industry: While industrial applications are limited, this compound’s unique chemical structure makes it valuable for developing new synthetic methodologies and natural product derivatives.

Mechanism of Action

The exact mechanism of action of Tuberonoid A is not fully understood. its cytotoxic effects are believed to involve the disruption of cellular processes and induction of apoptosis in cancer cells. The molecular targets and pathways involved in these effects are still under investigation, but they likely include interactions with cellular proteins and enzymes critical for cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tuberonoid A shares structural and functional similarities with other phenylpropanoids and glycosides. Below is a detailed comparison:

Structural Analogs

Functional Analogs

Key Research Findings

Structural Uniqueness: this compound’s gentiobiose linkage distinguishes it from analogs like Syringin (monosaccharide) and Acanthoside D (lignan core) .

Bioactivity Profile: While this compound’s activities are less studied than its flavonoid counterparts (e.g., kaempferol derivatives), its structural complexity suggests enhanced solubility and bioavailability compared to non-glycosylated phenolics like trans-ferulic acid .

Taxonomic Specificity: Unlike Allimacronoids (A-D), which are exclusive to AMB, this compound is distributed across multiple Allium species, indicating evolutionary conservation .

Data Table: Comparative Physicochemical Properties

| Property | This compound | Tuberonoid B | Syringin | Kaempferol 3-O-β-sophoroside |

|---|---|---|---|---|

| Molecular Formula | C₂₆H₃₀O₁₄ | C₂₇H₃₂O₁₅ | C₁₇H₂₄O₉ | C₂₇H₃₀O₁₆ |

| Molecular Weight | 566.5 g/mol | 596.5 g/mol | 396.4 g/mol | 634.5 g/mol |

| Solubility | Water-soluble | Water-soluble | Moderate | Water-soluble |

| Key Functional Groups | Feruloyl, gentiobiose | Feruloyl, distinct glycoside | Sinapyl, glucoside | Flavonol, sophoroside |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.